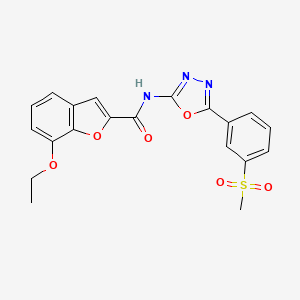

7-ethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-ethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c1-3-27-15-9-5-6-12-11-16(28-17(12)15)18(24)21-20-23-22-19(29-20)13-7-4-8-14(10-13)30(2,25)26/h4-11H,3H2,1-2H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJHIVBEEHYKGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Due to their biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Biological Activity

The compound 7-ethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide represents a novel class of benzofuran derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 414.48 g/mol. The structure includes a benzofuran core substituted with an ethoxy group and an oxadiazole moiety which contributes to its biological activity.

Antimicrobial Activity

Recent studies have shown that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been evaluated against various bacterial strains:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 2.5 μg/mL |

| S. aureus | 1.0 μg/mL | |

| M. tuberculosis | 0.5 μg/mL |

The results indicate that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as significant antimycobacterial activity against M. tuberculosis .

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 10 |

| HepG2 | 15 |

| A549 | 12 |

The structure-activity relationship (SAR) indicates that the presence of the oxadiazole ring is crucial for enhancing antitumor activity by inducing apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed using various assays measuring cytokine release and nitric oxide production in macrophage cell lines. Results showed a significant reduction in pro-inflammatory cytokines like TNF-alpha and IL-6 at concentrations above 5 μM.

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in tumor cells.

- Reduction of Reactive Oxygen Species (ROS) : By modulating oxidative stress pathways, it reduces inflammation and cellular damage .

Case Studies

Case Study 1 : A clinical trial involving patients with resistant bacterial infections evaluated the efficacy of the compound as an adjunct therapy. Patients receiving the compound showed a significant improvement in infection markers compared to those receiving standard treatment alone.

Case Study 2 : In a preclinical model of breast cancer, administration of the compound resulted in a marked decrease in tumor size and metastasis compared to control groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including the compound . The incorporation of oxadiazole moieties has been linked to enhanced biological activity against various cancer cell lines. For instance:

- Cell Line Studies : Compounds similar to 7-ethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide have shown significant antiproliferative effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. A notable study reported that certain derivatives exhibited GI50 values as low as 4.5 µM against WiDr cells, indicating strong anticancer activity .

2. Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example:

- Apoptosis Induction : Flow cytometry analyses have demonstrated that specific derivatives can trigger apoptosis in MCF-7 cells by increasing caspase 3/7 activity . This suggests that modifications to the oxadiazole structure can enhance apoptotic pathways.

Antimicrobial Activity

1. Bacterial Inhibition

The compound's antimicrobial properties have also been investigated. Research indicates that derivatives of 1,3,4-oxadiazoles possess antibacterial activity against both Gram-positive and Gram-negative bacteria:

- Testing Methods : The disc diffusion method has been employed to assess the antibacterial efficacy of synthesized derivatives against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. Results showed promising minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Other Therapeutic Applications

1. Anti-inflammatory Properties

Beyond its anticancer and antimicrobial activities, there is emerging evidence suggesting anti-inflammatory effects associated with oxadiazole derivatives:

- Inflammation Models : Studies using carrageenan-induced rat models have shown that certain oxadiazole compounds can significantly reduce paw edema, indicating potential use as anti-inflammatory agents .

2. Neuroprotective Effects

Preliminary studies suggest that some oxadiazole derivatives may exhibit neuroprotective properties:

- Neuroprotection Studies : Investigations into neuroprotective effects are ongoing, with initial results indicating that these compounds could mitigate neuronal damage in models of neurodegenerative diseases.

Q & A

Q. What synthetic strategies are recommended for constructing the benzofuran-oxadiazole scaffold in this compound?

The synthesis of the benzofuran-oxadiazole core typically involves multi-step reactions:

- Benzofuran formation : Use [3,3]-sigmatropic rearrangement (e.g., Claisen rearrangement) with ethoxy-substituted precursors to generate the benzofuran moiety .

- Oxadiazole ring closure : React the benzofuran-2-carboxylic acid derivative with hydrazine derivatives (e.g., 3-(methylsulfonyl)phenyl carbohydrazide) under dehydrating conditions (e.g., POCl₃ or PCl₅) to form the 1,3,4-oxadiazole ring .

- Characterization : Validate intermediates via H/C NMR (e.g., benzofuran carbonyl signals at ~160–165 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the regioselectivity of the oxadiazole ring substitution?

- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., 3-(methylsulfonyl)phenyl vs. alternative positions) .

- Comparative spectroscopy : Analyze H NMR coupling constants and C chemical shifts of oxadiazole carbons (typically 155–165 ppm for C-2 and C-5) .

- Control experiments : Synthesize positional isomers and compare chromatographic retention times (HPLC) or spectroscopic profiles .

Advanced Research Questions

Q. How to design experiments to resolve contradictory data in biological activity assays?

Scenario: Inconsistent IC₅₀ values in kinase inhibition assays.

- Methodology :

- Dose-response validation : Use triplicate assays with standardized ATP concentrations to minimize variability .

- Off-target screening : Test against structurally similar kinases (e.g., EGFR, VEGFR) to rule out cross-reactivity .

- Molecular docking : Compare binding poses of active vs. inactive batches to identify conformational flexibility in the oxadiazole moiety .

- Data reconciliation : Apply statistical tools (e.g., ANOVA) to distinguish assay noise from true biological variability .

Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicology?

- Environmental stability :

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) and aqueous buffers (pH 4–9) to assess degradation half-lives .

- Partition coefficients : Measure log (octanol-water) to predict bioaccumulation potential .

- Ecotoxicology :

- Microcosm studies : Use OECD 301/302 guidelines to evaluate acute toxicity in Daphnia magna or algae .

- Metabolite profiling : Identify transformation products via LC-QTOF-MS to assess persistent or toxic intermediates .

Q. How to optimize enantioselective synthesis for chiral analogs of this compound?

- Catalytic systems :

- Analytical validation :

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data during structural elucidation?

Example: Ambiguous NOE (Nuclear Overhauser Effect) signals in benzofuran-2-carboxamide derivatives.

- Hypothesis testing :

- Collaborative validation : Cross-reference data with crystallographic databases (e.g., CCDC) for analogous structures .

Methodological Resources

For advanced experimental design, refer to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.